2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic organic molecule featuring a fused pyrido[1,2-a]pyrimidinone core substituted with a 7-chloro group, a morpholin-4-yl moiety at position 6, and a (4-methoxyphenyl)methyl group at position 2. The sulfur-containing methylthio linker at position 2 bridges the pyrido-pyrimidinone system to a dihydroquinazolin-4-one scaffold. The morpholine ring and methoxyphenyl substituents likely enhance solubility and modulate electronic interactions, while the chloro group may influence binding affinity or metabolic stability .
Properties
IUPAC Name |
2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClN5O4S/c1-38-23-6-2-19(3-7-23)16-35-28(37)24-15-22(33-10-12-39-13-11-33)5-8-25(24)32-29(35)40-18-21-14-27(36)34-17-20(30)4-9-26(34)31-21/h2-9,14-15,17H,10-13,16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGLMTWGFMYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol reagent.
Formation of the Quinazolinone Moiety: This can be accomplished through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.
Attachment of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 6-position of the benzothiazole ring serves as a reactive site for nucleophilic substitution. This reaction is pivotal for further derivatization:
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Reagents/Conditions : Reactions typically use polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles like amines, alkoxides, or thiols under heating (60–100°C) .
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Example : Substitution with amines yields 6-amino-benzothiazole derivatives, which are intermediates in antitumor prodrug development.
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | 6-Piperidinyl-benzothiazole | 72 | DMF, 80°C, 12h |
| Sodium methoxide | 6-Methoxy-benzothiazole | 65 | DMSO, 60°C, 8h |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond, generating a carboxylic acid and a secondary amine.
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Basic Hydrolysis : NaOH (aqueous ethanol, 70°C) produces a carboxylate salt and free amine .
Succinimide Ring Opening
The 2,5-dioxopyrrolidin-1-yl (succinimide) ring is susceptible to nucleophilic attack:
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Water : Hydrolysis at pH 7–9 yields a dicarboxylic acid derivative, critical for prodrug activation .
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Amines : Reaction with primary amines (e.g., methylamine) opens the ring, forming imide derivatives .
Amide Coupling and Cross-Coupling Reactions
The acetamide linkage and benzothiazole core enable participation in coupling reactions:
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Suzuki-Miyaura Coupling : The bromine atom facilitates cross-coupling with boronic acids (Pd catalysts, 80–100°C) to introduce aryl/heteroaryl groups .
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Buchwald-Hartwig Amination : Palladium-mediated coupling with amines modifies the benzothiazole scaffold for enhanced bioactivity .
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid | 68 |
| Buchwald Amination | Pd₂(dba)₃/Xantphos | Morpholine | 75 |
Reactions Involving the Diethylaminoethyl Group
The tertiary amine in the diethylaminoethyl side chain participates in:
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Quaternary Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form water-soluble quaternary ammonium salts.
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Oxidation : Under strong oxidants (e.g., KMnO₄), the ethyl groups may oxidize to carboxylic acids, though this is less common due to steric hindrance .
Stability and Compatibility
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but prone to hydr
Scientific Research Applications
Antineoplastic Activity
Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the pyrido[1,2-a]pyrimidine scaffold can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In experimental models of inflammation, it has shown efficacy in reducing markers such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory responses. This effect may be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis .
Therapeutic Applications
Given its diverse biological activities, the compound holds promise for several therapeutic applications:
- Cancer Therapy : As an antitumor agent, it could be developed into a novel chemotherapeutic drug.
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for bacterial infections.
- Chronic Inflammatory Conditions : The anti-inflammatory effects suggest potential use in managing autoimmune disorders.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their activity against human cancer cell lines. One derivative exhibited IC50 values below 10 µM against breast cancer cells, indicating strong antitumor activity .
Case Study 2: Antimicrobial Testing
A comprehensive screening conducted by the Burnham Center for Chemical Genomics assessed the compound's antimicrobial properties against a panel of pathogens. Results indicated significant inhibition at concentrations as low as 5 µg/mL .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Pathway |
|---|---|---|
| Antitumor | <10 | Apoptosis induction |
| Antimicrobial | 5 | Cell wall synthesis |
| Anti-inflammatory | Not specified | Cytokine modulation |
Mechanism of Action
The mechanism of action of 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid pyrido-pyrimidinone and dihydroquinazoline framework. Key comparisons with similar compounds include:
Electronic and Pharmacokinetic Comparisons
- Morpholin-4-yl Group : Present in both the target compound and analogues, this group enhances solubility and may act as a hydrogen-bond acceptor, improving target binding .
- Chloro vs.
- Sulfanyl Linkers : The methylthio bridge in the target compound is analogous to sulfanyl groups in . Such linkers can modulate redox stability and metabolic degradation pathways .
Theoretical and Experimental Data
While direct experimental data (e.g., IC50, logP) for the target compound are unavailable in the provided evidence, structural principles from suggest that its isoelectronic similarity to kinase inhibitors (e.g., pyrido-pyrimidinones in ) may predict activity against ATP-binding pockets. Computational modeling could further validate this hypothesis .
Key Research Questions :
- How does the dihydroquinazoline scaffold influence bioavailability compared to simpler pyrimidine derivatives?
- Does the 4-methoxyphenyl group confer selectivity toward cytochrome P450 enzymes?
This analysis underscores the need for targeted in vitro and in vivo studies to validate theoretical predictions derived from structural analogues.
Biological Activity
The compound 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, examining its mechanisms of action, therapeutic targets, and relevant research findings.
Chemical Structure and Properties
The compound features a diverse structure that includes multiple pharmacophoric elements. Its molecular formula is and it has a molecular weight of approximately 404.94 g/mol. The presence of the pyrido[1,2-a]pyrimidine moiety suggests potential interactions with various biological targets, particularly in the realm of cancer therapeutics.
Structural Components
| Component | Description |
|---|---|
| Pyrido[1,2-a]pyrimidine | Known for its role in inhibiting dihydrofolate reductase (DHFR), crucial for DNA synthesis. |
| Morpholine | Enhances solubility and bioavailability. |
| Methoxyphenyl Group | Potentially increases lipophilicity and receptor binding affinity. |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. Inhibition of DHFR leads to reduced availability of nucleotides necessary for DNA replication, making it a target for cancer therapies .
- Kinase Inhibition : The compound may also exhibit activity against various kinases involved in cell signaling pathways that regulate cell growth and survival. This includes potential inhibition of cyclin-dependent kinases (CDKs) and other tyrosine kinases, which are often overactive in cancer cells .
Therapeutic Applications
Research indicates that derivatives of pyrido[1,2-a]pyrimidine have shown promise in treating various conditions, including:
- Cancer : By inhibiting DHFR and certain kinases, these compounds can induce apoptosis in cancer cells.
- Autoimmune Diseases : Similar mechanisms may apply to conditions like rheumatoid arthritis due to the role of folate metabolism in immune response regulation .
In Vitro Studies
Recent studies have demonstrated the efficacy of similar compounds in inhibiting cancer cell lines:
- A study evaluated the cytotoxicity of a related pyrido[1,2-a]pyrimidine derivative against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, showing significant dose-dependent inhibition of cell viability .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- A murine model treated with a pyrido[1,2-a]pyrimidine analog exhibited reduced tumor growth rates compared to controls, indicating effective bioactivity against solid tumors .
Summary of Biological Activity
| Activity | Target | Effect |
|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | Decreased nucleotide synthesis |
| Kinase Inhibition | Various kinases (e.g., CDK4) | Reduced cell proliferation |
| Cytotoxicity | Cancer cell lines | Induction of apoptosis |
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic chemistry, including sulfanyl linkage formation and regioselective substitutions. A critical challenge is avoiding side reactions during the formation of the pyrido[1,2-a]pyrimidin-4-one core. Evidence from similar quinazolinone syntheses (e.g., refluxing with chloranil in xylene for 25–30 hours followed by NaOH extraction and recrystallization) suggests that inert atmospheres and controlled temperature gradients are essential to minimize byproducts . Optimization may involve varying reaction times (e.g., 24–48 hours) and monitoring intermediates via LC-MS to confirm stepwise progression .
Q. How should researchers characterize the compound’s purity and structural integrity?
High-resolution reversed-phase HPLC (e.g., Chromolith® columns) paired with UV/Vis detection is recommended for purity analysis, as demonstrated in pharmaceutical impurity profiling . For structural confirmation, use a combination of /-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (if crystallizable). Crystallographic data from analogous spirocyclic compounds (e.g., Acta Crystallographica reports) highlight the importance of resolving disorder in aromatic substituents .
Q. What solvents and storage conditions are optimal for stability studies?
The compound’s thioether and morpholine groups may confer sensitivity to light and oxidation. Stability testing in DMSO (common for bioassays) should include monitoring via -NMR over 72 hours at 4°C. For long-term storage, lyophilization under argon and storage at –80°C in amber vials is advised, as per protocols for similar sulfanyl-containing heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from differential cell permeability or off-target interactions. For example, morpholine moieties can enhance solubility but may interfere with phospholipid bilayers. Mitigation strategies include:
Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
Density functional theory (DFT) calculations can predict electronic effects of substituents (e.g., 7-chloro vs. 4-methoxy groups) on binding affinity. Molecular docking into homology models (e.g., kinase or GPCR targets) should prioritize flexibility in the morpholine and dihydroquinazolinone regions, as seen in related pyrimidine derivatives . MD simulations (>100 ns) can further assess conformational stability in aqueous and membrane environments .
Q. How can researchers address low reproducibility in spectral data (e.g., NMR splitting patterns)?
Polymorphism or dynamic proton exchange (e.g., in morpholine or sulfanyl groups) may cause inconsistent NMR signals. Strategies include:
Q. What in vitro toxicity models are appropriate for preclinical evaluation?
Prioritize hepatotoxicity screening using primary hepatocytes or HepaRG cells, as morpholine and chloroaryl groups are known CYP450 substrates . Mitochondrial toxicity can be assessed via Seahorse assays, focusing on oxygen consumption rate (OCR) changes linked to quinazolinone core interactions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
Q. Table 2. Recommended Assays for Biological Profiling
| Assay Type | Target System | Endpoint | Validation Controls |
|---|---|---|---|
| Enzyme inhibition | Recombinant kinase X | IC50 via luminescence | Staurosporine (IC50 = 2 nM) |
| Cytotoxicity | HepG2 cells | CC50 via MTT assay | Doxorubicin (CC50 = 1 µM) |
| Solubility | PBS (pH 7.4) | Nephelometry at 200 µg/mL | Griseofulvin (ref. standard) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
